2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Description
Scientific Research Applications
Corrosion Inhibition
Pyrazolopyridine derivatives, including similar compounds to the one , have been studied for their corrosion inhibition properties. For instance, Dandia, Gupta, Singh, and Quraishi (2013) explored the use of synthesized pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments. This research highlights the potential industrial application of such compounds in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural and Tautomeric Studies
The structural properties and tautomerism of pyrazolo[4,3-c]pyridines have been a subject of interest. Gubaidullin, Nabiullin, Kharlamov, and Buzykin (2014) conducted a study on the structure and spontaneous transformation products of similar compounds in both crystal and solution. This research provides insights into the stability and molecular behavior of these compounds under different conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Pharmaceutical Research
In the realm of pharmaceutical research, compounds structurally similar to 2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have been explored. For example, Samala, Devi, Nallangi, Yogeeswari, and Sriram (2013) synthesized and evaluated derivatives for their inhibitory effects on Mycobacterium tuberculosis, demonstrating potential therapeutic applications (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Electronic and Optical Properties
The electronic and optical properties of pyrazolopyridine derivatives have been studied for potential applications in electronics and photonics. El-Menyawy, Zedan, and Nawar (2019) investigated two pyrazolo[4,3-b]pyridine derivatives for their thermal stability and optoelectronic characteristics, highlighting their potential in electronic device applications (El-Menyawy, Zedan, & Nawar, 2019).
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-5-(4-nitrophenyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c18-16-2-1-3-17(19-16)22-11-12-10-21(9-8-15(12)20-22)13-4-6-14(7-5-13)23(24)25/h1-7,11H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCXTCFCNVLMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN(N=C21)C3=NC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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